molecular formula C6H9F3N2O B13173163 3-(Trifluoromethyl)piperazine-1-carbaldehyde

3-(Trifluoromethyl)piperazine-1-carbaldehyde

Cat. No.: B13173163
M. Wt: 182.14 g/mol
InChI Key: YPYRFPQJQRZTNB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a trifluoromethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)phenyl diazo chloride with salicylaldehyde . Another approach includes the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative, followed by reaction with mesyl chloride and treatment with NaCN .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(Trifluoromethyl)piperazine-1-carboxylic acid.

    Reduction: 3-(Trifluoromethyl)piperazine-1-methanol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethyl)piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)piperazine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)piperazine-1-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in drug discovery .

Properties

Molecular Formula

C6H9F3N2O

Molecular Weight

182.14 g/mol

IUPAC Name

3-(trifluoromethyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)5-3-11(4-12)2-1-10-5/h4-5,10H,1-3H2

InChI Key

YPYRFPQJQRZTNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(F)(F)F)C=O

Origin of Product

United States

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